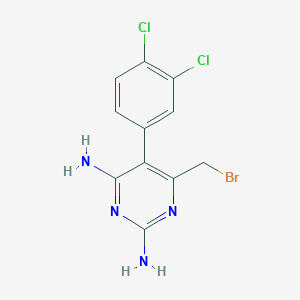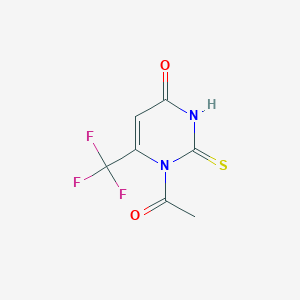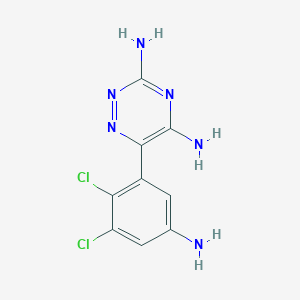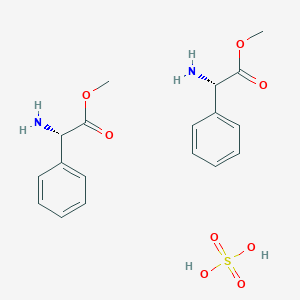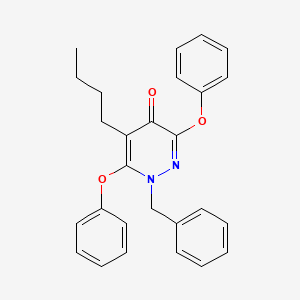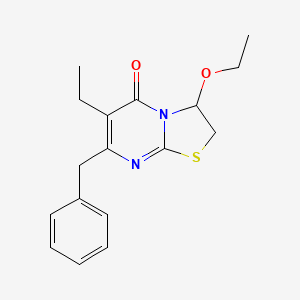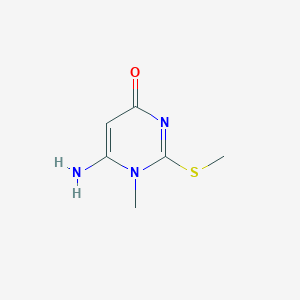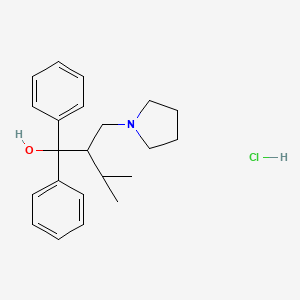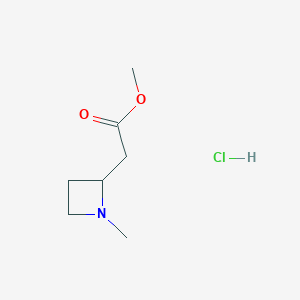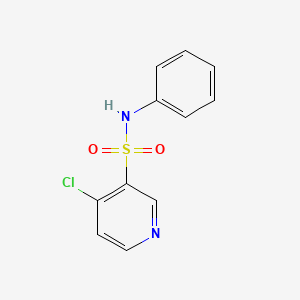
4-chloro-N-phenylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-phenylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the fourth position and a phenyl group attached to the nitrogen atom of the sulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-phenylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with aniline (phenylamine). The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-chloropyridine-3-sulfonyl chloride+aniline→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation may produce sulfonic acids.
Aplicaciones Científicas De Investigación
4-chloro-N-phenylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
Biological Studies: It serves as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and drug interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-nitrobenzene sulfonamide
- 4-chloro-3-pyridinesulfonamide
- 4-chloro-3-nitrobenzene sulfonyl chloride
Uniqueness
4-chloro-N-phenylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chlorine atom and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H9ClN2O2S |
|---|---|
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
4-chloro-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-6-7-13-8-11(10)17(15,16)14-9-4-2-1-3-5-9/h1-8,14H |
Clave InChI |
YDKCPFWTECFQBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


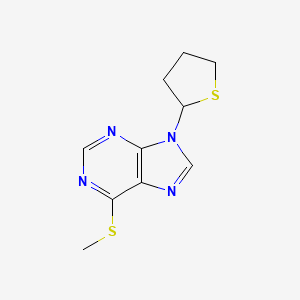
![N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B12926692.png)


![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)
